molecular formula C10H6ClNO2 B1356006 8-Chloroquinoline-3-carboxylic acid CAS No. 71082-54-7

8-Chloroquinoline-3-carboxylic acid

Cat. No. B1356006
CAS RN: 71082-54-7
M. Wt: 207.61 g/mol
InChI Key: MKRMBCSRPJLONM-UHFFFAOYSA-N
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Description

8-Chloroquinoline-3-carboxylic acid is a chlorinated quinoline . It has a molecular weight of 207.61 g/mol . The IUPAC name for this compound is 8-chloro-3-quinolinecarboxylic acid .


Synthesis Analysis

The synthesis of 8-Chloroquinoline-3-carboxylic acid involves several steps. The key intermediates are 2-chloroquinoline-3-carboxylic acids, which are obtained by means of oxidation with silver nitrate in an alkaline medium . A series of 2-oxo-1,2-dihydroquinoline-3-carboxylic acids are obtained after hydrolysis of chlorine in position 2 of quinoline by treatment with boiling acetic acid with the addition of water .


Molecular Structure Analysis

The molecular structure of 8-Chloroquinoline-3-carboxylic acid is represented by the InChI code 1S/C10H6ClNO2/c11-8-3-1-2-6-4-7 (10 (13)14)5-12-9 (6)8/h1-5H, (H,13,14) . The canonical SMILES string for this compound is C1=CC2=CC (=CN=C2C (=C1)C (=O)O)Cl .


Chemical Reactions Analysis

The chemical reactions involving 8-Chloroquinoline-3-carboxylic acid are complex and involve multiple steps. For instance, chlorine in position 2 can be replaced with an amino group in aqueous ammonia at 150°C, resulting in 2-aminoquinoline-3-carboxylic acids .


Physical And Chemical Properties Analysis

8-Chloroquinoline-3-carboxylic acid has a molecular weight of 207.61 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The topological polar surface area of this compound is 50.2 Ų .

Scientific Research Applications

Comprehensive Analysis of 8-Chloroquinoline-3-carboxylic Acid Applications

Proteomics Research: 8-Chloroquinoline-3-carboxylic acid is utilized in proteomics research due to its chlorinated quinoline structure, which can be instrumental in protein characterization and modification studies .

Organic Synthesis: This compound serves as a building block in organic synthesis, contributing to the creation of various complex molecules used in medicines, cosmetics, and food additives .

Antibacterial Agents: Some derivatives of 8-substituted quinoline carboxylic acids exhibit antibacterial activity, indicating potential use in developing new antibiotics .

Tuberculosis Treatment: Researchers have developed derivatives active against the Mycobacterium tuberculosis H37Rv strain, suggesting applications in tuberculosis treatment .

Drug Discovery: Quinoline compounds are vital scaffolds for leads in drug discovery due to their versatile applications in pharmaceutical chemistry .

Green Chemistry: Methods like microwave irradiation synthesis of quinoline derivatives represent a move towards pollution-free, energy-efficient, and less time-consuming chemical processes .

Microbial Metabolism Studies: The metabolism of quinoline compounds by microorganisms like Pseudomonas spec. can be studied using derivatives like 3-Chloroquinoline-8-carboxylic acid, providing insights into biodegradation processes .

Antimicrobial Activity Research: Novel 8-Chloro-quinolones synthesized from 8-Chloroquinoline-3-carboxylic acid have been studied for their antimicrobial activity and potential therapeutic applications .

Safety and Hazards

Safety information for 8-Chloroquinoline-3-carboxylic acid indicates that it should be handled with care to avoid dust formation and contact with skin and eyes . It is classified as Acute Tox. 4 Oral - Eye Irrit. 2 .

Future Directions

While there is limited information available on the future directions of research involving 8-Chloroquinoline-3-carboxylic acid, it is a compound of interest in proteomics research . Further studies may focus on its potential applications in this field.

Relevant Papers

Several papers have been published on the synthesis and biological activity of 8-Chloroquinoline-3-carboxylic acid and related compounds . These papers provide valuable insights into the properties and potential applications of these compounds.

properties

IUPAC Name

8-chloroquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-8-3-1-2-6-4-7(10(13)14)5-12-9(6)8/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRMBCSRPJLONM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588875
Record name 8-Chloroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloroquinoline-3-carboxylic acid

CAS RN

71082-54-7
Record name 8-Chloroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Chloroquinoline-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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